molecular formula C9H13BN2O2 B581856 (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1218790-56-7

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No. B581856
CAS RN: 1218790-56-7
M. Wt: 192.025
InChI Key: QCIRMYSMZJXOCD-UHFFFAOYSA-N
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Description

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid, also known as 5-Pyridyl-pyrrolidine-3-boronic acid, is a boronic acid derivative that is used in a variety of scientific research applications. It is a versatile compound that has been used to synthesize a variety of other compounds, as well as in the study of biochemical and physiological processes. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Pyridyl-pyrrolidine-3-boronic acid.

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound is used as a boron reagent in Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including 5-Pyrrolidinopyridine-3-boronic acid, have been utilized in various sensing applications . The key interaction of boronic acids with diols allows for their utility in both homogeneous assays and heterogeneous detection .

Biochemical Tools

Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .

Therapeutics

Boronic acids have been used in the development of therapeutics . Their interaction with diols allows for their utility in various areas ranging from biological labelling, protein manipulation and modification .

Separation Technologies

Boronic acids have been used in separation technologies . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Protodeboronation

5-Pyrrolidinopyridine-3-boronic acid can be used in the protodeboronation process . This process involves the removal of a boron group from an organic compound .

properties

IUPAC Name

(5-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7,13-14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIRMYSMZJXOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681601
Record name [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid

CAS RN

1218790-56-7
Record name [5-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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